molecular formula C21H23NO4 B2584185 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-27-0

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2584185
CAS No.: 869077-27-0
M. Wt: 353.418
InChI Key: HJASBTALPVQHNR-UNOMPAQXSA-N
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Description

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative characterized by a benzylidene substituent at position 2 and a diethylaminomethyl group at position 5. This compound is structurally related to several benzofuran and chroman derivatives studied for their drug-like properties, including solubility, bioavailability, and synthetic accessibility scores (SAS) .

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-17-18(23)11-10-16-20(24)19(26-21(16)17)12-14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJASBTALPVQHNR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the diethylamino group is particularly notable as it enhances solubility and potentially modulates pharmacological effects.

Cytotoxicity

Numerous studies have reported the cytotoxic effects of benzofuran derivatives, including the compound .

  • Case Study 1 : A study on related benzofuran derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including K562 human leukemia cells. The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
CompoundCell LineCytotoxic Effect (%)Mechanism
This compoundK56270%Apoptosis via ROS
Related Benzofuran DerivativeMCF-765%Topoisomerase II inhibition

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases, and compounds with anti-inflammatory properties are of great interest.

  • Research Findings : The compound has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in managing inflammatory disorders .
CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)Reduction (%)
TNF-α2001294
IL-61501590

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are another area of interest.

  • Mechanism : Studies indicate that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives can often be correlated with their structural characteristics. Modifications to the benzofuran scaffold can enhance or diminish activity.

  • Substituent Effects : The presence of electron-donating groups (like methoxy) at specific positions on the benzofuran ring has been linked to increased antioxidant activity.
  • Functional Group Influence : The diethylamino group enhances solubility and may facilitate cellular uptake, which is crucial for cytotoxicity.

Scientific Research Applications

1.1. Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The compound's structure, featuring hydroxyl groups, enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant agents.

1.2. Inhibition of Tyrosinase

Tyrosinase, an enzyme involved in melanin production, is a target for skin-lightening agents. Studies have shown that benzofuran derivatives can act as inhibitors of tyrosinase, thus potentially serving as effective agents in cosmetic formulations aimed at reducing hyperpigmentation . The specific compound under discussion has shown promise in this area due to its structural features that facilitate interaction with the enzyme.

2.1. Structure-Activity Relationship (SAR) Studies

The unique structural elements of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one allow for extensive SAR studies. Variations in substituents can lead to significant changes in biological activity, making this compound a valuable scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders .

2.2. Potential as a Drug Candidate

Given its promising biological activities, this compound may serve as a lead structure in drug development programs targeting conditions such as melanoma or other skin-related disorders due to its ability to inhibit tyrosinase and potentially other enzymes involved in skin pigmentation processes.

3.1. Synthetic Pathways

Recent advancements in synthetic methodologies have enabled the efficient synthesis of benzofuran derivatives through various catalytic processes, including microwave-assisted reactions and clay-catalyzed condensation methods . These techniques not only enhance yield but also reduce environmental impact by minimizing solvent use.

3.2. Catalytic Applications

The compound can also be utilized as a catalyst or intermediate in organic synthesis due to its reactive functional groups, which can facilitate further chemical transformations . Its role as a catalyst in asymmetric conjugate addition reactions highlights its versatility in synthetic organic chemistry.

Case Studies

Study TitleFocusFindings
Inhibition of Tyrosinase by AuronesInvestigated aurones as tyrosinase inhibitorsFound that derivatives with hydroxyl groups significantly inhibited tyrosinase activity
Synthesis of Benzofuran DerivativesExplored synthetic methods for benzofuran compoundsDeveloped efficient one-pot synthesis methods with high yields using clay catalysts
Structure-Activity RelationshipsAnalyzed various benzofuran derivativesIdentified key structural features that enhance biological activity against tyrosinase

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The C6 hydroxyl group participates in acid-base reactions and nucleophilic substitutions . For example, under basic conditions, it can form phenoxide ions, enhancing electrophilic aromatic substitution (EAS) at adjacent positions.

Reaction TypeConditionsProductYield/OutcomeSource
AlkylationK₂CO₃, DMF, alkyl halide, 80°CC6-O-alkyl derivative~60% (estimated)
AcylationAc₂O, H₂SO₄ catalystC6-acetylated productNot reported

Methoxybenzylidene Group Reactions

The 4-methoxybenzylidene moiety undergoes electrophilic additions and cycloadditions . Hydrogenation of the α,β-unsaturated ketone system selectively reduces the exocyclic double bond:

Reaction TypeConditionsProductSelectivitySource
HydrogenationH₂ (1 atm), Pd/C, MeOHSaturated benzyl derivative>90% (Z-configuration retained)
Diels-AlderHeat, dienophile (e.g., maleic anhydride)Fused bicyclic adductModerate regioselectivity

Diethylamino Group Transformations

The tertiary amine group facilitates quaternization and dealkylation :

Reaction TypeConditionsProductApplicationSource
QuaternizationMethyl iodide, CHCl₃Quaternary ammonium saltEnhanced water solubility
Oxidative DealkylationH₂O₂, Fe²⁺ catalystSecondary amine derivativeBioactivity modulation

Benzofuran Core Modifications

The benzofuran ring undergoes aromatic substitution and ring-opening reactions :

Reaction TypeConditionsOutcomeNotesSource
NitrationHNO₃/H₂SO₄, 0°CC5-nitro derivativeLimited regioselectivity
Oxidation (Ring Opening)KMnO₄, H₂O, heatDicarboxylic acidDegrades bioactivity

Condensation Reactions

The exocyclic ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively :

Reaction TypeReagentProductStabilitySource
Hydrazone FormationHydrazine hydrateHydrazone derivativeStable in acidic media
Oxime SynthesisNH₂OH·HCl, NaOAcOxime analogpH-dependent tautomerism

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the benzylidene group and radical formation at the hydroxyl position:

Reaction TypeConditionsOutcomeQuantum YieldSource
PhotoisomerizationUV (365 nm), MeOH(E)-isomerΦ = 0.32
Radical CouplingUV, O₂ exclusionDimerized productNot quantified

Biological Interactions

While not strictly chemical reactions, enzyme-mediated transformations are notable:

EnzymeReactionBiological ImpactSource
Cytochrome P450N-DeethylationMetabolite with reduced activity
PeroxidasesOxidative couplingPolymerized derivatives

Key Findings

  • Steric and Electronic Effects : The 4-methoxy group directs EAS to the C5 position, while the diethylamino group enhances solubility for aqueous-phase reactions.

  • Synthetic Utility : Hydrogenation and condensation reactions enable structural diversification for drug development .

  • Stability Concerns : Oxidative conditions degrade the benzofuran core, necessitating inert atmospheres for sensitive reactions .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzylidene group balances electron-donating effects and hydrophobicity, contrasting with electron-withdrawing substituents like 2-fluoro () or 2-chloro (), which may alter target binding .

Physicochemical and Pharmacokinetic Properties

Data from highlights critical drug-likeness parameters for benzofuran and chroman analogs:

Compound Class Solubility (LogS) Bioavailability Score SAS Range Notable Substituents
Hydroxybenzofurans -2.5 to -1.8 0.55–0.56 1.5–3.42 Multiple hydroxyl groups
Target Compound (Inferred) ~-2.1 (estimated) ~0.50 (estimated) ~3.0 Diethylaminomethyl, 4-methoxy
Fluorinated Analog -2.3 (estimated) ~0.45 N/A Dimethylaminomethyl, 2-fluoro

Key Observations :

  • Compounds with multiple hydroxyl groups (e.g., ) exhibit higher solubility and bioavailability due to improved hydrophilicity .
  • The target compound’s diethylaminomethyl group likely reduces solubility compared to hydroxyl-rich analogs but improves membrane permeability. Its 4-methoxy group may further lower solubility relative to unsubstituted benzylidenes .
  • Halogenated analogs () may face solubility challenges due to electronegative substituents but could exhibit stronger target binding via halogen interactions .

Research Findings and Implications

  • Optimization Potential: The target compound’s balance of lipophilicity (diethylaminomethyl) and electronic effects (4-methoxy) positions it as a candidate for further optimization. Adjusting the amino group (e.g., replacing diethyl with hydrophilic moieties) could improve solubility without compromising permeability .
  • Synthetic Accessibility : The SAS range of similar compounds (1.5–3.42, ) suggests moderate synthetic feasibility for the target compound, though bulky substituents may increase complexity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one with high stereochemical purity?

  • Methodological Answer : Focus on optimizing reaction conditions such as temperature, solvent polarity, and catalysts. For example, benzylidene-substituted benzofurans often require acidic or basic catalysts (e.g., NaH in THF) to promote Knoevenagel condensation, ensuring Z/E isomer control . Purification via column chromatography using gradients of ethyl acetate/hexane can isolate the (Z)-isomer. Confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing the structural and stereochemical features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxybenzylidene protons (δ 6.8–7.5 ppm) and diethylamino-methyl groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • X-ray Diffraction : Resolve Z-configuration via crystal structure analysis, particularly for the benzylidene moiety .

Q. How can researchers evaluate the in vitro biological activity of this benzofuran derivative against disease-relevant targets?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. For example, similar benzofurans showed activity against Mycobacterium tuberculosis MtrA via computational docking . Pair these with cell viability assays (MTT or resazurin) in relevant cell lines, ensuring proper controls for autofluorescence due to the benzofuran core .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound toward specific biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic protein structures (e.g., PDB entries). Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound's aromatic and methoxy groups . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results to experimental IC50 values to refine force fields .

Q. What strategies can resolve contradictions between in vitro activity and in silico predictions for this compound?

  • Methodological Answer :

  • Solubility/Permeability : Measure logP (HPLC) and solubility (shake-flask method) to identify bioavailability issues. The diethylamino group may enhance solubility but reduce membrane permeability .
  • Metabolite Screening : Use LC-MS to detect phase I/II metabolites in liver microsomes, which could explain discrepancies between predicted and observed activity .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What are the challenges in developing HPLC or LC-MS methods for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column Selection : Use C18 columns with mobile phases containing 0.1% formic acid to enhance ionization in LC-MS .
  • Matrix Effects : Mitigate ion suppression from plasma proteins via protein precipitation (acetonitrile) or solid-phase extraction .
  • Detection Limits : Optimize MRM transitions for the benzofuran core (e.g., m/z 350 → 205) to achieve nM-level sensitivity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., Cl, Br) to enhance target binding .
  • Scaffold Hybridization : Fuse with chromenone or flavanone moieties to exploit synergistic effects, as seen in related natural products .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzofuran carbonyl) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to pH gradients (1–13) and monitor degradation via HPLC. The diethylamino group may hydrolyze under acidic conditions .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess benzofuran ring photooxidation .
  • Isotope-Labeling : Use deuterated analogs to trace degradation pathways in mass spectrometry .

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